(5-Hydroxynaphthalen-2-yl)boronic acid
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Overview
Description
(5-Hydroxynaphthalen-2-yl)boronic acid is an organic compound with the molecular formula C10H9BO3. It is a boronic acid derivative that features a hydroxyl group attached to the naphthalene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Hydroxynaphthalen-2-yl)boronic acid typically involves the following steps:
Starting Material: The process begins with 6-bromo-2-naphthol.
Lithiation: The bromo compound is treated with n-butyllithium at low temperatures (-78°C) to form the corresponding lithium intermediate.
Borylation: The lithium intermediate is then reacted with triisopropyl borate to introduce the boronic acid functionality.
Hydrolysis: The reaction mixture is hydrolyzed with dilute hydrochloric acid to yield this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring efficient purification processes to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: (5-Hydroxynaphthalen-2-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.
Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Substitution: The boronic acid group can participate in substitution reactions, such as the Chan-Lam coupling, to form C-N or C-O bonds.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran or water.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Copper catalysts and amines or alcohols for Chan-Lam coupling
Major Products:
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Quinones or hydroxylated derivatives.
Substitution: Aminated or alkoxylated naphthalene derivatives
Scientific Research Applications
(5-Hydroxynaphthalen-2-yl)boronic acid has a wide range of applications in scientific research:
Biology: Investigated for its potential as an enzyme inhibitor, particularly for kinases and proteases.
Medicine: Explored for its anticancer properties, showing cytotoxic effects in certain cancer cell lines.
Industry: Utilized in the development of advanced materials, including polymers and sensors.
Mechanism of Action
The mechanism of action of (5-Hydroxynaphthalen-2-yl)boronic acid involves its interaction with molecular targets such as enzymes and receptors. For instance, it can act as a reversible covalent inhibitor by forming a complex with the active site of enzymes, thereby inhibiting their activity. This mechanism is particularly relevant in its anticancer activity, where it targets specific pathways involved in cell proliferation .
Comparison with Similar Compounds
(2-Hydroxynaphthalen-1-yl)boronic acid: Another naphthalene-based boronic acid with similar reactivity but different substitution pattern.
Phenylboronic acid: A simpler boronic acid used in similar coupling reactions but lacks the additional functional groups present in (5-Hydroxynaphthalen-2-yl)boronic acid.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct reactivity and potential for forming diverse chemical structures. Its hydroxyl group provides additional sites for functionalization, making it a versatile intermediate in organic synthesis .
Properties
CAS No. |
590417-28-0 |
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Molecular Formula |
C10H9BO3 |
Molecular Weight |
187.99 g/mol |
IUPAC Name |
(5-hydroxynaphthalen-2-yl)boronic acid |
InChI |
InChI=1S/C10H9BO3/c12-10-3-1-2-7-6-8(11(13)14)4-5-9(7)10/h1-6,12-14H |
InChI Key |
GEHWFOUAUXIVMQ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC2=C(C=C1)C(=CC=C2)O)(O)O |
Origin of Product |
United States |
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